molecular formula C12H10N2O2 B12127878 6-Phenoxynicotinamide CAS No. 595576-45-7

6-Phenoxynicotinamide

Cat. No.: B12127878
CAS No.: 595576-45-7
M. Wt: 214.22 g/mol
InChI Key: VTVWHHWMEFYNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinecarboxamide, 6-phenoxy- is a chemical compound that belongs to the class of pyridinecarboxamides It is characterized by the presence of a phenoxy group attached to the sixth position of the pyridine ring and a carboxamide group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the palladium-catalyzed aminocarbonylation of a suitable pyridine derivative using carbon monoxide gas generated ex situ

Industrial Production Methods: Industrial production of 3-Pyridinecarboxamide, 6-phenoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinecarboxamide, 6-phenoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in various substituted pyridinecarboxamides.

Scientific Research Applications

3-Pyridinecarboxamide, 6-phenoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, 6-phenoxy- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The pathways involved in its action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

  • 2-Pyridinecarboxamide, 6-phenoxy-
  • 4-Pyridinecarboxamide, 6-phenoxy-
  • 3-Pyridinecarboxamide, 6-(4-methoxyphenoxy)-

Comparison: 3-Pyridinecarboxamide, 6-phenoxy- is unique due to the specific positioning of the phenoxy and carboxamide groups on the pyridine ring. This unique structure can result in different chemical and biological properties compared to its isomers and analogs . For example, the position of the phenoxy group can influence the compound’s reactivity and interaction with biological targets.

Properties

CAS No.

595576-45-7

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

6-phenoxypyridine-3-carboxamide

InChI

InChI=1S/C12H10N2O2/c13-12(15)9-6-7-11(14-8-9)16-10-4-2-1-3-5-10/h1-8H,(H2,13,15)

InChI Key

VTVWHHWMEFYNJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.